Methyl 2-(3-bromothiophen-2-YL)propanoate
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Overview
Description
Methyl 2-(3-bromothiophen-2-yl)propanoate: is an organic compound with the molecular formula C8H9BrO2S . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanoate ester group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromothiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromothiophene is then reacted with a propanoic acid derivative, such as methyl propanoate, under acidic or basic conditions to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 2-(3-bromothiophen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating ester group, which affect the thiophene ring’s electronic properties.
Comparison with Similar Compounds
Methyl 2-(3-bromothiophen-2-yl)propanoate can be compared with other brominated thiophene derivatives, such as:
Methyl 3-(2-bromothiophen-3-yl)propanoate: Similar structure but with the bromine atom at a different position on the thiophene ring.
Methyl 2-(3-chlorothiophen-2-yl)propanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-iodothiophen-2-yl)propanoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the bromine atom’s size and electronegativity.
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
methyl 2-(3-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |
InChI Key |
NKGRZZUHORWDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)Br)C(=O)OC |
Origin of Product |
United States |
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